molecular formula C13H17NO3S B2930333 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane CAS No. 1788044-07-4

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

Cat. No. B2930333
CAS RN: 1788044-07-4
M. Wt: 267.34
InChI Key: ZAKDOJVLLNMQLZ-UHFFFAOYSA-N
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Description

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is a chemical compound with the molecular formula C₁₃H₁₇NO₃S. It has a molecular weight of 267.09 . The compound is characterized by a bicyclic structure, which includes a tosyl group .


Molecular Structure Analysis

The molecular structure of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is characterized by a bicyclic structure, which includes a tosyl group . The InChI code for this compound is 1S/C13H17NO3S/c1-9-7-10(2)14(19(3,16)17)12-8-13(18-11(12)4)5-6-15-9/h7,11-12H,5-6,8H2,1-4H3 .


Physical And Chemical Properties Analysis

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is a solid compound . The compound’s IUPAC name is (1R,4R)-2-oxa-5-azabicyclo [2.2.2]octane (1S,4S)-2-oxa-5-azabicyclo [2.2.2]octane oxalate .

Scientific Research Applications

Diastereoselective Construction and Synthesis Methods

Researchers have explored the diastereoselective construction of related bicyclic scaffolds using chiral α-hydroxyaldehyde derivatives. For instance, a study by Mahía et al. (2017) demonstrated the aza-Prins cyclization to afford highly diastereoselective 6-oxa-2-azabicyclo[3.2.1]octane derivatives, showcasing a novel route toward the asymmetric synthesis of these compounds from chiral precursors (Mahía et al., 2017).

Functionalization and Derivatization

The development of methods for functionalizing the bicyclic frameworks is another area of interest. Armstrong and Bergmeier (2017) presented a method for synthesizing 4-substituted azabicyclo[3.2.1]octanes, highlighting the versatility of these scaffolds in organic synthesis and their potential applications in medicinal chemistry (Armstrong & Bergmeier, 2017).

Application in Natural Product Synthesis

The oxabicyclo[3.2.1]octane framework is also significant in the synthesis of biologically important compounds, including natural products. Ievlev et al. (2016) discussed the synthesis of polyfunctional glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane, which are essential in creating oxygen heterocyclic natural molecules and have applications in the development of pharmaceuticals and agrochemicals (Ievlev et al., 2016).

Novel Synthetic Routes

The exploration of novel synthetic routes for the preparation of bicyclic structures is crucial for expanding the toolbox of organic chemists. Cui et al. (2015) reported a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol to 8-oxa-3-azabicyclo[3.2.1]octane, a valuable building block, catalyzed by Pt/NiCuAlOx, showcasing an innovative approach to synthesizing these complex structures (Cui et al., 2015).

Chiral Catalysis

Chiral derivatives of azabicyclo[3.3.0]octanes have been utilized as chiral auxiliaries and catalytic sources in asymmetric syntheses, demonstrating the potential of these compounds in stereoselective organic synthesis. Basavaiah et al. (2007) synthesized and employed (5S)-1-Aza-2-imino-3-oxa-4,4-diphenylbicyclo(3.3.0)octane in the borane-mediated asymmetric reduction of prochiral ketones, achieving high enantiomeric excesses (Basavaiah et al., 2007).

Safety and Hazards

The safety information for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10-2-6-13(7-3-10)18(15,16)14-8-12-5-4-11(14)9-17-12/h2-3,6-7,11-12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKDOJVLLNMQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

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